molecular formula C10H10N2O B2669561 5,6-dimethyl-1H-benzimidazole-2-carbaldehyde CAS No. 920484-85-1

5,6-dimethyl-1H-benzimidazole-2-carbaldehyde

Cat. No. B2669561
CAS RN: 920484-85-1
M. Wt: 174.203
InChI Key: KCPBNQLILGREDH-UHFFFAOYSA-N
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Description

5,6-dimethyl-1H-benzimidazole-2-carbaldehyde is a compound that belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring . The imidazole ring is a five-membered ring containing two nitrogen atoms . It is also known as 1, 3-diazole . It is a component of vitamin B12 where it serves as a ligand for the cobalt atom .


Synthesis Analysis

The synthesis of imidazole and its derivatives has been a topic of interest due to their wide range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The IUPAC name for 5,6-Dimethylbenzimidazole is 1H-Benzimidazole, 5,6-dimethyl- . It consists of a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms .


Chemical Reactions Analysis

The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions . Imidazole has become an important synthon in the development of new drugs .


Physical And Chemical Properties Analysis

5,6-Dimethylbenzimidazole typically presents itself as a white to off-white crystalline solid . The compound has a molecular weight of approximately 146.19 g/mol .

Scientific Research Applications

1. Structural and Molecular Analysis

  • The molecule 5,6-Dimethyl-1H-Benzimidazole-2-Carbaldehyde and related compounds have been studied for their structural properties. One study examined a similar compound, focusing on its hydrogen bonding and molecular arrangement. This research contributes to understanding the molecular geometry and potential applications in materials science (Geiger & Destefano, 2014).

2. Synthesis and Chemical Reactivity

  • Investigations into the reactivity of 5,6-dimethyl-benzimidazole derivatives have led to discoveries in formylation, acylation, nitration, and bromination, expanding synthetic routes to new heterocyclic structures. This research is significant in organic chemistry for developing new compounds and understanding reaction mechanisms (Black et al., 2020).

3. Application in Catalysis and Chemical Synthesis

  • The compound and its derivatives have been used in catalytic processes, such as the synthesis of carboxamide compounds. This application is crucial in the field of catalysis and organic synthesis, potentially leading to the development of new materials and pharmaceuticals (Sindhe et al., 2016).

4. Role in Medicinal Chemistry

  • While specific research directly on this compound in medicinal chemistry was not found, benzimidazole derivatives, in general, have been extensively studied for their medicinal applications. This includes interactions with DNA and interference with DNA-associated processes, highlighting their potential in drug development (Bhattacharya & Chaudhuri, 2008).

Mechanism of Action

5,6-Dimethylbenzimidazole is a natural benzimidazole derivative. It is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase . It serves as a ligand for the cobalt atom in vitamin B12 .

Future Directions

Benzimidazole derivatives, including 5,6-Dimethylbenzimidazole, are known to occur in natural products and pharmaceuticals . They often exhibit diverse biological activities, making them intriguing subjects for further study . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

properties

IUPAC Name

5,6-dimethyl-1H-benzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-3-8-9(4-7(6)2)12-10(5-13)11-8/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPBNQLILGREDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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